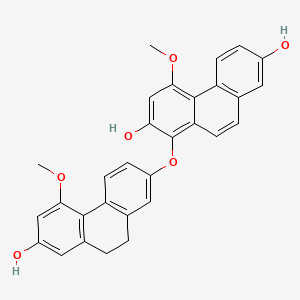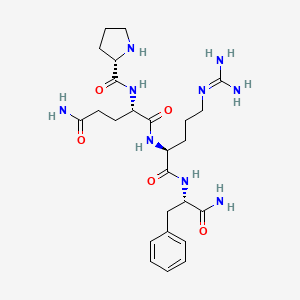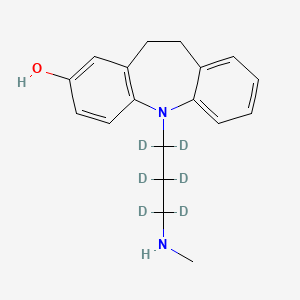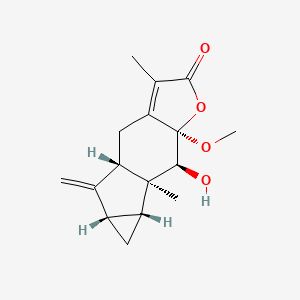
(2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol is a nucleoside analog It is structurally characterized by a purine base attached to a sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simpler organic molecules. Common reagents include formamide and acetic anhydride.
Attachment of the Sugar Moiety: The sugar moiety is attached to the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.
Hydroxylation and Methylation: The hydroxyl groups are introduced through oxidation reactions, and the methyl group is added via methylation reactions using reagents like methyl iodide.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors with stringent control over temperature, pressure, and pH to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of nucleotides and nucleic acids.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It is also employed in the development of molecular probes for detecting specific DNA or RNA sequences.
Medicine
In medicine, the compound has potential applications as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol involves its incorporation into nucleic acids. Once incorporated, it can disrupt the normal synthesis and function of DNA and RNA, leading to the inhibition of cell proliferation. This mechanism is particularly useful in the treatment of viral infections and cancer.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another nucleoside analog with a purine base.
Cytidine: A nucleoside analog with a pyrimidine base.
Uniqueness
What sets (2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol apart from these similar compounds is its specific structural modifications, such as the methoxy group on the purine base and the hydroxymethyl group on the sugar moiety. These modifications confer unique chemical and biological properties, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C12H16N4O5 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(hydroxymethyl)-2-(6-methoxypurin-9-yl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O5/c1-12(19)8(18)6(3-17)21-11(12)16-5-15-7-9(16)13-4-14-10(7)20-2/h4-6,8,11,17-19H,3H2,1-2H3/t6-,8?,11-,12+/m1/s1 |
InChI Key |
HFOYSXHOPVYGPB-LMGSDTBKSA-N |
Isomeric SMILES |
C[C@]1([C@@H](O[C@@H](C1O)CO)N2C=NC3=C2N=CN=C3OC)O |
Canonical SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3OC)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
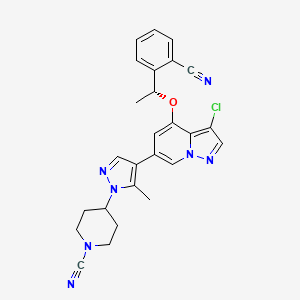
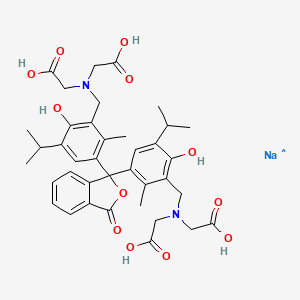
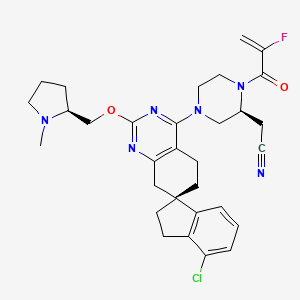
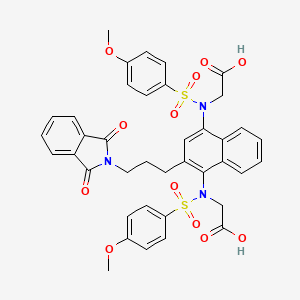
![5-((2,4-Dihydroxybenzylidene)amino)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12406579.png)
